molecular formula C33H39N7O3 B14440572 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- CAS No. 74039-53-5

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)-

Katalognummer: B14440572
CAS-Nummer: 74039-53-5
Molekulargewicht: 581.7 g/mol
InChI-Schlüssel: IUIBHKRGLQORCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- is a complex organic compound with the molecular formula C9H18N4This compound is characterized by the presence of multiple nitrogen atoms within its ring structure, making it a subject of interest for researchers in chemistry and related disciplines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- involves multiple steps, typically starting with the preparation of the core tetraazaphenalene structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Wirkmechanismus

The mechanism of action of 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- is unique due to its specific functional groups and the resulting properties.

Eigenschaften

CAS-Nummer

74039-53-5

Molekularformel

C33H39N7O3

Molekulargewicht

581.7 g/mol

IUPAC-Name

2-N,6-N,10-N-tris(2-methylphenyl)-2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane-2,6,10-tricarboxamide

InChI

InChI=1S/C33H39N7O3/c1-22-10-4-7-13-25(22)34-31(41)37-19-16-29-39(33(43)36-27-15-9-6-12-24(27)3)21-18-30-38(20-17-28(37)40(29)30)32(42)35-26-14-8-5-11-23(26)2/h4-15,28-30H,16-21H2,1-3H3,(H,34,41)(H,35,42)(H,36,43)

InChI-Schlüssel

IUIBHKRGLQORCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)N2CCC3N(CCC4N3C2CCN4C(=O)NC5=CC=CC=C5C)C(=O)NC6=CC=CC=C6C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.